REACTION_CXSMILES
|
C1(COC2C=CC(C(O)=O)=NC=2)CC1.COC(C1C=CC(O)=CN=1)=O.O(CC(F)F)S(C(F)(F)F)(=O)=O.C[O:39][C:40]([C:42]1[CH:47]=[CH:46][C:45]([O:48][CH2:49][CH:50]([F:52])[F:51])=[CH:44][N:43]=1)=[O:41]>>[F:52][CH:50]([F:51])[CH2:49][O:48][C:45]1[CH:46]=[CH:47][C:42]([C:40]([OH:41])=[O:39])=[N:43][CH:44]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)COC=1C=CC(=NC1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)CC(F)F
|
Name
|
5-(2,2-difluoro-ethoxy)-pyridine-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=C(C=C1)OCC(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The 5-(2,2-difluoro-ethoxy)-pyridine-2-carboxylic acid was prepared in a reaction sequence analogous to that in example 60
|
Name
|
|
Type
|
product
|
Smiles
|
FC(COC=1C=CC(=NC1)C(=O)O)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |